Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as a heteroatom. This particular compound is characterized by the presence of an iodine atom at the 5-position and an ethyl ester group at the 2-position of the thieno[3,2-B]thiophene core. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate typically involves the iodination of a thieno[3,2-B]thiophene precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the ester group.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Scientific Research Applications
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its applications in organic electronics due to its high charge mobility and extended π-conjugation.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with potential biological activities.
Thiophene-based drugs: Compounds like suprofen and articaine, which have established medicinal uses.
This compound stands out due to its unique substitution pattern, making it a versatile intermediate for various synthetic applications.
Biological Activity
Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its unique thieno[3,2-B]thiophene structure, which contributes to its bioactivity. The synthesis typically involves the iodination of thiophene derivatives followed by esterification processes. The compound's structure can be represented as follows:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It functions as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes involved in nucleotide synthesis and cellular proliferation.
- Inhibition Potency :
The compound's effectiveness is attributed to its ability to bind to the active sites of these enzymes, disrupting their function and leading to reduced tumor cell viability.
Antimicrobial Activity
In addition to its antitumor effects, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains.
- Mechanism of Action :
- The compound's thiophene moiety is believed to interact with bacterial enzymes, potentially inhibiting their growth through disruption of metabolic pathways.
Study on Antitumor Efficacy
A significant study published in Cancer Research evaluated the antitumor efficacy of this compound in vitro and in vivo. The results demonstrated:
- In Vitro : The compound showed nanomolar GI50 values against several tumor cell lines.
- In Vivo : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, suggesting effective systemic absorption and bioavailability.
Antimicrobial Efficacy Against XDR Salmonella Typhi
Another study investigated the compound's efficacy against multidrug-resistant strains of Salmonella Typhi. The findings indicated:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value of 3.125 mg/mL against XDR Salmonella Typhi, showing promise as a potential therapeutic agent for resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. Key observations include:
Structural Feature | Activity Impact |
---|---|
Iodine Substitution | Enhances binding affinity to TS and DHFR |
Ethyl Group | Increases hydrophobic interactions, improving enzyme inhibition |
These modifications are crucial for optimizing the compound's bioactivity and developing more potent derivatives.
Properties
Molecular Formula |
C9H7IO2S2 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
ethyl 5-iodothieno[3,2-b]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H7IO2S2/c1-2-12-9(11)7-3-5-6(13-7)4-8(10)14-5/h3-4H,2H2,1H3 |
InChI Key |
CASMWXUAXSOZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(S2)I |
Origin of Product |
United States |
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